molecular formula C8H5Cl2NO4 B14384864 Methyl 3,5-dichloro-4-nitrobenzoate

Methyl 3,5-dichloro-4-nitrobenzoate

Cat. No.: B14384864
M. Wt: 250.03 g/mol
InChI Key: BVNCKSISWHEPAW-UHFFFAOYSA-N
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Description

Methyl 3,5-dichloro-4-nitrobenzoate is a chlorinated nitrobenzoate ester characterized by a methyl ester group at the carboxyl position, nitro substitution at the para position (C4), and chlorine atoms at the meta positions (C3 and C5) of the benzene ring. This compound is typically synthesized via esterification of 3,5-dichloro-4-nitrobenzoic acid with methanol under acidic conditions, analogous to methods described for methyl-4-nitrobenzoate . Its structural features impart distinct physicochemical properties, such as moderate lipophilicity and thermal stability, making it relevant in pharmaceutical and agrochemical research as a synthetic intermediate.

Properties

IUPAC Name

methyl 3,5-dichloro-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO4/c1-15-8(12)4-2-5(9)7(11(13)14)6(10)3-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNCKSISWHEPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5-dichloro-4-nitrobenzoate typically involves multiple steps. One common method includes the nitration of methyl 3,5-dichlorobenzoate. The nitration reaction is carried out using concentrated nitric acid and sulfuric acid as catalysts. The reaction mixture is cooled in an ice bath to control the exothermic reaction and to minimize byproduct formation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dichloro-4-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiourea are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Ester Hydrolysis: Sodium hydroxide or sulfuric acid.

Major Products Formed

    Amino Derivatives: From the reduction of the nitro group.

    Carboxylic Acids: From the hydrolysis of the ester group.

    Substituted Benzoates: From nucleophilic substitution reactions.

Scientific Research Applications

Methyl 3,5-dichloro-4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3,5-dichloro-4-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The chlorine atoms and ester group also contribute to its reactivity and potential biological activity. The exact pathways and targets depend on the specific application and conditions used .

Comparison with Similar Compounds

Ethyl 3,5-Dichloro-4-Nitrobenzoate

  • Structural Differences : The ethyl ester variant replaces the methyl group with an ethyl chain at the carboxyl position.
  • Synthesis: Prepared similarly via esterification of 3,5-dichloro-4-nitrobenzoic acid with ethanol, followed by recrystallization from 95% ethanol .
  • Physical Properties :
    • Melting Point: 77.5–78.5°C (vs. methyl ester: expected lower due to longer alkyl chain).
    • Elemental Analysis: Found C (41.64%), H (3.12%) vs. calculated C (41.57%), H (2.71%) .
  • Reactivity : The ethyl group may marginally reduce electrophilicity at the ester carbonyl compared to the methyl analog, influencing hydrolysis rates.

Methyl 2,5-Dichloro-4-Nitrobenzoate

  • Structural Differences : Chlorine substituents at C2 and C5 instead of C3 and C3.
  • Physicochemical Data :
    • Molecular Weight: 250.03 g/mol (identical to 3,5-dichloro isomer).
    • XLogP3: 2.9 (higher lipophilicity due to asymmetric chlorine placement).
    • Hydrogen Bond Acceptors: 4; Rotatable Bonds: 2 .

Methyl-4-Nitrobenzoate

  • Structural Differences : Lacks chlorine substituents.
  • Synthesis: Synthesized via refluxing 4-nitrobenzoic acid with methanol and sulfuric acid, followed by purification via dichloromethane extraction .
  • Key Contrasts :
    • Lower molecular weight (181.15 g/mol) and higher polarity due to absent chlorine atoms.
    • Applications: Primarily used as a standard in chromatography or esterification studies, unlike its chlorinated derivatives, which are tailored for bioactive molecule synthesis.

Tabulated Comparison of Key Properties

Compound Molecular Formula Molecular Weight (g/mol) XLogP3 Melting Point (°C) Key Substituents
Methyl 3,5-dichloro-4-nitrobenzoate C₈H₅Cl₂NO₄ 250.03 ~2.5* Not reported 3-Cl, 5-Cl, 4-NO₂, COOCH₃
Ethyl 3,5-dichloro-4-nitrobenzoate C₉H₇Cl₂NO₄ 264.06 ~3.0* 77.5–78.5 3-Cl, 5-Cl, 4-NO₂, COOC₂H₅
Methyl 2,5-dichloro-4-nitrobenzoate C₈H₅Cl₂NO₄ 250.03 2.9 Not reported 2-Cl, 5-Cl, 4-NO₂, COOCH₃
Methyl-4-nitrobenzoate C₈H₇NO₄ 181.15 1.5 ~95–97 4-NO₂, COOCH₃

*Estimated based on structural analogs.

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